molecular formula C15H19ClN2O B2937371 1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2361702-98-7

1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2937371
CAS No.: 2361702-98-7
M. Wt: 278.78
InChI Key: YFJDUUIGRWPEAW-UHFFFAOYSA-N
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Description

1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-ethylphenyl group and a prop-2-en-1-one moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one can be achieved through various methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base such as potassium hydroxide (KOH) under solvent-free conditions or using a solvent like 1,4-dioxane . The reaction is carried out at room temperature, resulting in the formation of the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free methods can be employed to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Corresponding oxidized derivatives

    Reduction: Reduced derivatives

    Substitution: Substituted products with various functional groups

Scientific Research Applications

1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one is unique due to its specific structural features, including the combination of a piperazine ring with a 3-chloro-4-ethylphenyl group and a prop-2-en-1-one moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c1-3-12-5-6-13(11-14(12)16)17-7-9-18(10-8-17)15(19)4-2/h4-6,11H,2-3,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJDUUIGRWPEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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